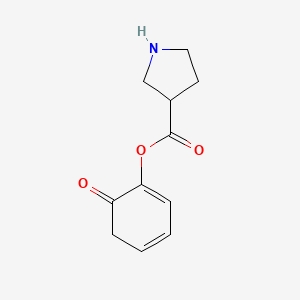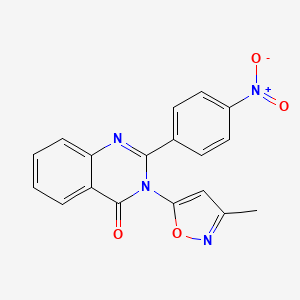
4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Methylisoxazol-5-yl)-2-(4-nitrophenyl)quinazolin-4(3H)-one” is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-Methylisoxazol-5-yl)-2-(4-nitrophenyl)quinazolin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced through a cycloaddition reaction involving nitrile oxides and alkenes.
Nitration: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the isoxazole ring.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of halogen atoms or other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to the presence of the quinazolinone core.
Antimicrobial Activity: Possible antimicrobial properties due to the nitro group.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.
Cancer Research: Possible applications in cancer research due to the compound’s ability to interact with biological targets.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as agrochemicals.
Wirkmechanismus
The mechanism of action of “3-(3-Methylisoxazol-5-yl)-2-(4-nitrophenyl)quinazolin-4(3H)-one” would depend on its specific application. Generally, the compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA: Intercalating into DNA and disrupting replication.
Modulating Receptors: Binding to and modulating the activity of specific receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
“3-(3-Methylisoxazol-5-yl)-2-(4-nitrophenyl)quinazolin-4(3H)-one” is unique due to the combination of the quinazolinone core, isoxazole ring, and nitro group. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other compounds.
Eigenschaften
CAS-Nummer |
90059-42-0 |
|---|---|
Molekularformel |
C18H12N4O4 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
3-(3-methyl-1,2-oxazol-5-yl)-2-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H12N4O4/c1-11-10-16(26-20-11)21-17(12-6-8-13(9-7-12)22(24)25)19-15-5-3-2-4-14(15)18(21)23/h2-10H,1H3 |
InChI-Schlüssel |
ZCMCEGXIQZUSGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
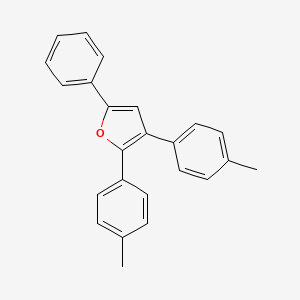
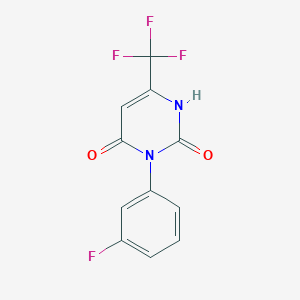

![5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12916072.png)

![Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12916083.png)
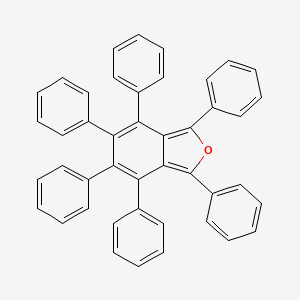
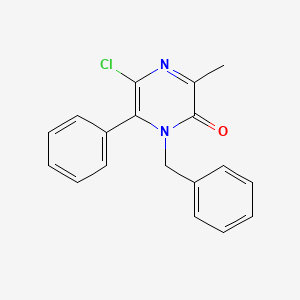
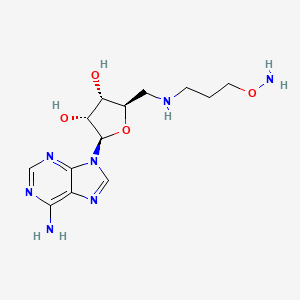
![3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione](/img/structure/B12916100.png)
![2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12916103.png)

